N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide
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Overview
Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methanesulfonyl group, a prop-2-en-1-yl chain, and a phenoxybenzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Methanesulfonylprop-2-en-1-yl Intermediate: This step involves the reaction of methanesulfonyl chloride with an appropriate alkyne or alkene under basic conditions to form the methanesulfonylprop-2-en-1-yl intermediate.
Coupling with 4-Phenoxybenzamide: The intermediate is then coupled with 4-phenoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxybenzamide derivatives.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbenzamide: Similar structure but lacks the phenoxy group.
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-methoxybenzamide: Similar structure but has a methoxy group instead of a phenoxy group.
Uniqueness
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-23(20,21)13-5-12-18-17(19)14-8-10-16(11-9-14)22-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,18,19)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZKJNHEPYGTL-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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